Phosphorodicyanidous acid
Description
Phosphorodicyanidous acid (hypothetical formula: HPO(CN)₂) is a phosphorus-containing acid characterized by two cyanide (-CN) groups attached to a central phosphorus atom. Such compounds are pivotal in industrial catalysis, material science, and coordination chemistry due to their versatile bonding capabilities .
However, its reactivity and stability are likely distinct from other phosphorus acids due to the electron-withdrawing nature of -CN groups .
Properties
CAS No. |
25757-87-3 |
|---|---|
Molecular Formula |
C2HN2OP |
Molecular Weight |
100.02 g/mol |
IUPAC Name |
dicyanophosphinous acid |
InChI |
InChI=1S/C2HN2OP/c3-1-6(5)2-4/h5H |
InChI Key |
IGGWOBMARGHTHN-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)P(C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodicyanidous acid can be synthesized through several methods, including direct synthesis from phosphorus trichloride and hydrogen cyanide under controlled conditions. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the efficient production of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphorodicyanidous acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state phosphorus compounds.
Substitution: The cyanide groups in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of cyanide-containing compounds.
Scientific Research Applications
Phosphorodicyanidous acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies and the development of new biomaterials.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphorodicyanidous acid involves its interaction with molecular targets through its phosphorus and cyanide groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in various biological and chemical effects. The specific pathways involved depend on the nature of the target molecules and the conditions under which the reactions occur.
Comparison with Similar Compounds
Phosphoric Acid (H₃PO₄)
| Property | Phosphorodicyanidous Acid | Phosphoric Acid |
|---|---|---|
| Formula | HPO(CN)₂ | H₃PO₄ |
| Oxidation State | +3 | +5 |
| Functional Groups | -CN, -OH | -OH (three) |
| Applications | Ligand synthesis, catalysis | Fertilizers, food additives |
| Stability | Likely air-sensitive | Highly stable |
Phosphoric acid’s high stability and triprotic nature make it suitable for industrial uses, whereas this compound’s cyanide groups may limit its utility in aqueous environments due to hydrolysis risks .
Phosphonic Acid (H₃PO₃)
| Property | This compound | Phosphonic Acid |
|---|---|---|
| Formula | HPO(CN)₂ | H₃PO₃ |
| Oxidation State | +3 | +3 |
| Functional Groups | -CN, -OH | -OH (two), -H |
| Applications | Metal coordination | Water treatment, corrosion inhibition |
Both compounds share a +3 oxidation state, but phosphonic acid’s dual -OH groups enhance its chelating ability, unlike the -CN groups in this compound, which may favor redox reactivity .
Cyanide-Containing Analogues (e.g., Cyanophosphates)
The absence of -OH in cyanophosphates reduces their Bronsted acidity but increases their utility in non-aqueous catalysis .
Key Research Findings and Challenges
Structural Similarity vs. Functional Divergence
For instance, this compound’s -CN groups may confer toxicity or instability under humid conditions, unlike phosphoric acid’s benign nature .
Analytical Challenges
The lack of peer-reviewed data on this compound complicates direct comparisons. As emphasized in and , evaluating alternatives to hazardous compounds (e.g., PFOS) requires rigorous structural and toxicological profiling—a framework applicable here .
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